molecular formula C19H24N2O5 B4542660 2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate

2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate

Cat. No. B4542660
M. Wt: 360.4 g/mol
InChI Key: NFMBYVOHIDTLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical processes that combine different building blocks to achieve the final compound. Although there is no direct synthesis route for "2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate" reported in the searched literature, similar compounds have been synthesized through various strategies. For instance, compounds with complex structures such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been synthesized, highlighting the methodologies that could potentially be adapted for the synthesis of the target compound (Cui et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including the target compound, typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's structural features, such as the arrangement of atoms and the presence of functional groups. For example, the crystal and molecular structure of related compounds has been elucidated to show planarity and bond alternation, suggesting little π-electron delocalization (Denne & Mackay, 1972).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to their rich electron systems. The presence of functional groups such as methoxy and methyl enhances the reactivity of these compounds towards specific reagents, facilitating the synthesis of a wide range of derivatives. The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, for instance, has been studied to propose a revised reaction mechanism, which could be relevant for understanding the reactivity of the target compound (Takeuchi et al., 1992).

properties

IUPAC Name

2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C2H2O4/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16;3-1(4)2(5)6/h7-8,11-12H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMBYVOHIDTLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16195960

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate
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2-(1-azepanyl)-7-methoxy-4-methylquinoline oxalate
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